2-(2-methylpiperidin-1-yl)-N-phenylacetamide
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Overview
Description
2-(2-methylpiperidin-1-yl)-N-phenylacetamide is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of pharmacological activities
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and piperidine derivatives, have been reported to interact with a broad range of targets These targets include various enzymes, receptors, and proteins involved in critical biological processes
Mode of Action
The exact mode of action of 2-(2-methylpiperidin-1-yl)-N-phenylacetamide is currently unknown due to the lack of specific studies on this compound. These interactions can lead to changes in the conformation or activity of the target molecules, thereby influencing the biological processes they are involved in .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections
Pharmacokinetics
Similar compounds have been reported to be extensively metabolized, with various metabolites being formed The bioavailability of this compound would depend on factors such as its solubility, stability, and the presence of transporters
Result of Action
Based on the reported activities of structurally similar compounds, it may have potential anti-inflammatory, antitumor, antimicrobial, and other effects . The exact effects would depend on the specific targets and pathways it influences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpiperidin-1-yl)-N-phenylacetamide typically involves the reaction of 2-methylpiperidine with N-phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylpiperidin-1-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
2-(2-methylpiperidin-1-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methylpiperidin-1-yl)-N-benzylacetamide
- 2-(2-methylpiperidin-1-yl)-N-phenylpropionamide
- 2-(2-methylpiperidin-1-yl)-N-phenylbutyramide
Uniqueness
2-(2-methylpiperidin-1-yl)-N-phenylacetamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of the piperidine ring and the phenylacetamide moiety allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-methylpiperidin-1-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12-7-5-6-10-16(12)11-14(17)15-13-8-3-2-4-9-13/h2-4,8-9,12H,5-7,10-11H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRFCTNDNDSRQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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